Product packaging for (R,R)-chrysanthemyl diphosphate(3-)(Cat. No.:)

(R,R)-chrysanthemyl diphosphate(3-)

Cat. No.: B1265063
M. Wt: 311.18 g/mol
InChI Key: AORLUAKWVIEOLL-RKDXNWHRSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

(R,R)-Chrysanthemyl diphosphate(3-) is the conjugate base of the (R,R)-stereoisomer of chrysanthemyl diphosphate (CPP), an irregular monoterpene compound with a characteristic cyclopropane ring structure . This molecule serves as a crucial biosynthetic intermediate in the pyrethrin pathway in plants of the tribe Anthemideae, such as pyrethrum (Tanacetum cinerariifolium) . Pyrethrins are potent natural insecticides valued for their effectiveness against a broad range of insects and low toxicity to mammals . The compound is synthesized from two molecules of dimethylallyl diphosphate (DMAPP) in a reaction catalyzed by the enzyme chrysanthemyl diphosphate synthase (CDS) . Research has revealed that CDS is a bifunctional enzyme; in addition to forming CPP, it also catalyzes the hydrolysis of the diphosphate moiety to produce chrysanthemol, the direct alcohol precursor to chrysanthemic acid . Therefore, (R,R)-chrysanthemyl diphosphate(3-) is an essential reference standard and substrate for studying the enzymatic mechanisms and metabolic engineering of this ecologically and economically important natural pesticide pathway . The gene encoding CDS evolved from farnesyl diphosphate synthase (FDS) through gene duplication and positive selection, leading to its specialized function in producing irregular monoterpenes .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17O7P2-3 B1265063 (R,R)-chrysanthemyl diphosphate(3-)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H17O7P2-3

Molecular Weight

311.18 g/mol

IUPAC Name

[[(1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methoxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C10H20O7P2/c1-7(2)5-8-9(10(8,3)4)6-16-19(14,15)17-18(11,12)13/h5,8-9H,6H2,1-4H3,(H,14,15)(H2,11,12,13)/p-3/t8-,9-/m1/s1

InChI Key

AORLUAKWVIEOLL-RKDXNWHRSA-K

Isomeric SMILES

CC(=C[C@@H]1[C@H](C1(C)C)COP(=O)([O-])OP(=O)([O-])[O-])C

Canonical SMILES

CC(=CC1C(C1(C)C)COP(=O)([O-])OP(=O)([O-])[O-])C

Origin of Product

United States

Enzymology of R,r Chrysanthemyl Diphosphate Synthase Cds/cppase

Classification and Nomenclature of (R,R)-Chrysanthemyl Diphosphate (B83284) Synthase (EC 2.5.1.67)

(R,R)-Chrysanthemyl Diphosphate Synthase is classified as a transferase, specifically a dimethylallyltransferase. Its systematic name is dimethylallyl-diphosphate:dimethylallyl-diphosphate dimethylallyltransferase (chrysanthemyl-diphosphate-forming). wikipedia.orgqmul.ac.uk The enzyme is assigned the Enzyme Commission (EC) number 2.5.1.67. wikipedia.orgqmul.ac.ukexpasy.org It is also commonly referred to as CPPase. wikipedia.orgqmul.ac.uknih.govscispace.com This enzyme catalyzes the condensation of two molecules of dimethylallyl diphosphate (DMAPP) to form chrysanthemyl diphosphate (CPP) and diphosphate. wikipedia.orgqmul.ac.ukexpasy.org This reaction is unique as it creates a non-head-to-tail linkage between the two isoprene (B109036) units, a characteristic of irregular monoterpenes. qmul.ac.uknih.gov The formation of this c1′-2-3 linkage is a crucial step in the biosynthesis of the acid moiety of pyrethrin insecticides found in plants like Chrysanthemum cinerariaefolium. qmul.ac.uknih.govpnas.orgnih.gov

Classification & Nomenclature
Accepted Name chrysanthemyl diphosphate synthase
Systematic Name dimethylallyl-diphosphate:dimethylallyl-diphosphate dimethylallyltransferase (chrysanthemyl-diphosphate-forming)
Other Name(s) CPPase
EC Number 2.5.1.67
Reaction 2 dimethylallyl diphosphate = (R,R)-chrysanthemyl diphosphate + diphosphate

Detailed Catalytic Mechanism and Substrate Promiscuity

The catalytic activity of (R,R)-Chrysanthemyl Diphosphate Synthase involves a complex and specific mechanism to produce the unique cyclopropane (B1198618) structure of chrysanthemyl diphosphate.

Stereospecific Condensation of Dimethylallyl Diphosphate Units

The enzyme catalyzes the condensation of two molecules of dimethylallyl diphosphate (DMAPP). nih.govnih.govnih.govresearchgate.netresearchgate.netresearchgate.net This reaction is a type of electrophilic alkylation. pnas.orgacs.org The process involves the formation of a c1′-2-3 linkage, which is an irregular, non-head-to-tail connection between the two DMAPP units. nih.govscispace.comnih.govnih.gov The amino acid sequence of CPPase shows a close relationship with farnesyl diphosphate synthase, an enzyme involved in chain elongation, rather than with squalene (B77637) synthase or phytoene (B131915) synthase, which also catalyze c1′-2-3 cyclopropanation reactions. nih.govpnas.org Chimeric proteins created from CPP synthase and farnesyl diphosphate synthase have demonstrated a transition in catalytic activity from 1'-4 chain elongation to 1'-2 branching and finally to c1'-2-3 cyclopropanation, suggesting that modifications in the enzyme's active site architecture dictate the reaction type. acs.org

Elucidation of the C1'-2-3 Cyclopropanation Linkage Formation

The formation of the C1'-2-3 cyclopropane ring is a key feature of the reaction catalyzed by (R,R)-Chrysanthemyl Diphosphate Synthase. This mechanism is similar to the initial steps in the biosynthesis of squalene and phytoene. qmul.ac.ukexpasy.orgnih.gov The reaction proceeds through a stepwise electrophilic alkylation of the double bond in one DMAPP molecule by a carbocation generated from the other allylic diphosphate substrate. pnas.org While several mechanisms for this cyclopropanation have been proposed over the years, the precise details are still an area of active research. pnas.org The enzyme facilitates the formation of this unique linkage, leading to the synthesis of chrysanthemyl diphosphate, an essential intermediate in the biosynthesis of pyrethrin insecticides. nih.govnih.govnih.gov

Essential Divalent Metal Ion Requirements for Enzyme Activity (e.g., Mg²⁺, Mn²⁺)

Like many enzymes involved in isoprenoid biosynthesis, (R,R)-Chrysanthemyl Diphosphate Synthase requires a divalent metal ion for its catalytic activity. qmul.ac.uknih.gov Magnesium (Mg²⁺) and Manganese (Mn²⁺) are known to fulfill this requirement, with Mg²⁺ generally being more effective. qmul.ac.uk The presence of these metal ions is crucial for the proper functioning of the enzyme. nih.gov

Bifunctional Nature of (R,R)-Chrysanthemyl Diphosphate Synthase Activity

Recent research has revealed that (R,R)-Chrysanthemyl Diphosphate Synthase is a bifunctional enzyme. nih.govnih.govresearchgate.netnih.govwur.nl This means it catalyzes two distinct, sequential reactions in the pyrethrin biosynthetic pathway.

Intrinsic Chrysanthemol (B1213662) Synthase Activity

In addition to its primary role in synthesizing chrysanthemyl diphosphate (CPP), the enzyme also possesses an intrinsic chrysanthemol synthase activity. nih.govnih.govresearchgate.netresearchgate.netnih.govwur.nl It catalyzes the hydrolysis of the diphosphate group from CPP to produce chrysanthemol. nih.govresearchgate.netwur.nl This secondary activity is facilitated by the NDXXD catalytic motif within the enzyme. researchgate.netnih.govwur.nl The enzymatic hydrolysis of CPP to chrysanthemol follows Michaelis-Menten kinetics, with a reported Kₘ value for CPP of 196 μM. nih.govnih.govwur.nl Interestingly, the substrate for the first reaction, DMAPP, acts as a competitive inhibitor for this second step. nih.govnih.gov This bifunctional nature is significant as it streamlines the biosynthetic pathway of pyrethrins (B594832). nih.govresearchgate.net

Kinetic Parameters of Chrysanthemol Synthase Activity
Substrate Chrysanthemyl Diphosphate (CPP)
Kₘ for CPP 196 μM
Inhibitor Dimethylallyl Diphosphate (DMAPP)
DMAPP concentration for half-maximal activity ~100 μM

Comprehensive Kinetic Characterization of Dual Enzymatic Functions

(R,R)-Chrysanthemyl Diphosphate Synthase (CDS), also known as Chrysanthemyl Diphosphate Synthase (CPPase), was initially identified as the enzyme responsible for the first specific step in the biosynthesis of pyrethrins. nih.gov It catalyzes the unconventional c1′-2-3 condensation of two dimethylallyl diphosphate (DMAPP) molecules to form (R,R)-chrysanthemyl diphosphate (CPP). nih.govwikipedia.org However, further research has revealed that CDS is a bifunctional enzyme, possessing both prenyltransferase and terpene synthase activities. nih.govwur.nlresearchgate.net

Under the low substrate concentrations typically found in plants, the enzyme's NDXXD catalytic motif also facilitates the subsequent hydrolysis of the diphosphate group from CPP, releasing chrysanthemol. nih.govuniprot.org This dual functionality means that CDS can catalyze two consecutive steps in the biosynthetic pathway. nih.gov

The enzymatic hydrolysis of CPP to chrysanthemol follows standard Michaelis-Menten kinetics. nih.govuniprot.org In this second catalytic function, DMAPP acts as a competitive substrate against CPP. nih.govresearchgate.netuniprot.org Significant substrate inhibition has been noted at higher concentrations of DMAPP for the chrysanthemol synthase activity. nih.govwur.nlresearchgate.net The reported affinity of CDS for its initial substrate, DMAPP, is relatively low, with a Km value of 600 μM. nih.gov

Enzymatic ActivitySubstrateKinetic ParameterValue
Chrysanthemol SynthaseCPPKm196 μM nih.govresearchgate.netuniprot.org
Chrysanthemol SynthaseDMAPPKact (Concentration for half-maximal activity)~100 μM nih.govwur.nluniprot.org
Chrysanthemyl Diphosphate SynthaseDMAPPKm600 μM nih.gov

Comparative Enzymology with Analogous Terpenoid Synthases

Mechanistic Analogies with Squalene Synthase and Phytoene Synthase in Cyclopropane Formation

The formation of a cyclopropane ring via a c1′-2-3 condensation is a rare event in terpenoid biosynthesis. Besides Chrysanthemyl Diphosphate Synthase (CDS), only two other types of enzymes, squalene synthase (SQS) and phytoene synthase (PTS), are known to catalyze this type of reaction. nih.govwur.nluniprot.org SQS and PTS are critical enzymes in primary metabolism, initiating the biosynthesis of sterols and carotenoids, respectively. nih.govnih.gov

The mechanism employed by CDS to form the cyclopropane ring of (R,R)-chrysanthemyl diphosphate (CPP) shares significant similarities with the initial steps of the reactions catalyzed by SQS and PTS. expasy.org SQS catalyzes the head-to-head condensation of two molecules of farnesyl diphosphate (FPP) to yield presqualene diphosphate (PSPP). nih.govebi.ac.uk Similarly, PTS joins two molecules of geranylgeranyl diphosphate (GGPP) to form prephytoene diphosphate. nih.govebi.ac.uk Both PSPP and prephytoene diphosphate are intermediates that, like CPP, feature a c1′-2-3 linked cyclopropane ring. nih.gov These enzymes are also bifunctional, catalyzing both the initial prenylation and the subsequent dephosphorylation/rearrangement steps. nih.govuniprot.org The isolation of specific cyclopropylcarbinyl alcohol intermediates from reactions with recombinant squalene synthase has provided strong evidence for a cyclopropylcarbinyl-cyclopropylcarbinyl rearrangement mechanism in squalene biosynthesis, a process believed to be analogous to the cyclopropanation in CPP formation. nih.gov

Despite the mechanistic similarities in the cyclopropanation reaction, the amino acid sequence of CDS aligns more closely with that of farnesyl diphosphate synthase (FDS) than with SQS or PTS. nih.gov

Distinctions from Archetypal Head-to-Tail Prenyltransferases (e.g., Farnesyl Diphosphate Synthase)

Chrysanthemyl Diphosphate Synthase (CDS) is fundamentally different from the vast majority of prenyltransferases, such as farnesyl diphosphate synthase (FDS), which are responsible for chain elongation in isoprenoid biosynthesis. nih.govnih.gov The primary distinction lies in the mode of substrate condensation.

FDS and other archetypal prenyltransferases catalyze the sequential "head-to-tail" (or c1'-4) condensation of isopentenyl diphosphate (IPP) with an allylic diphosphate substrate, such as DMAPP or geranyl diphosphate (GPP). nih.govnih.govproteopedia.org This process extends the carbon chain in a linear fashion. researchgate.net In contrast, CDS catalyzes an irregular "non-head-to-tail" condensation of two DMAPP molecules to form the cyclopropyl (B3062369) ring of CPP. expasy.orgnih.gov This reaction involves a c1′-2-3 linkage and does not result in simple chain elongation but rather in the formation of a cyclic monoterpene structure. nih.gov

Interestingly, despite these profound differences in their catalytic function and product structure, sequence analysis reveals that CDS likely evolved from an FDS-like ancestor. nih.gov The amino acid sequence of CDS from sagebrush shares a 75% identity with the FDS from the same species. nih.gov This evolutionary path involved a significant shift in enzymatic activity from chain elongation to cyclopropanation and a change in product size from a C15 isoprenoid (FPP) to a C10 product (CPP). nih.gov This is also reflected in substrate affinity; CDS exhibits a much lower affinity for its DMAPP substrate (Km = 600 μM) compared to the high affinity FDS typically shows for its substrates (Km = 1–20 μM). nih.gov

EnzymeCondensation TypeSubstratesProduct
Chrysanthemyl Diphosphate Synthase (CDS) c1'-2-3 "Non-Head-to-Tail" expasy.orgnih.gov2 x Dimethylallyl Diphosphate (DMAPP) nih.gov(R,R)-Chrysanthemyl Diphosphate (CPP) nih.gov
Farnesyl Diphosphate Synthase (FDS) c1'-4 "Head-to-Tail" nih.govresearchgate.netDMAPP + 2 x Isopentenyl Diphosphate (IPP) proteopedia.orgFarnesyl Diphosphate (FPP) nih.gov

Genetic and Molecular Basis of R,r Chrysanthemyl Diphosphate Synthase

Gene Isolation and Molecular Cloning from Terpenoid-Producing Plant Species (e.g., Tanacetum cinerariifolium, Artemisia tridentata)

The gene encoding chrysanthemyl diphosphate (B83284) synthase has been successfully isolated and cloned from pyrethrum (Tanacetum cinerariifolium), the primary natural source of pyrethrins (B594832). nih.govresearchgate.netnih.gov Initial efforts involved the purification of the CDS protein from immature chrysanthemum flowers to determine its N-terminal amino acid sequence. nih.govresearchgate.netnih.gov This sequence information was then used to design degenerate oligonucleotide probes. nih.govresearchgate.netnih.gov These probes facilitated the screening of a T. cinerariifolium λ cDNA library, leading to the identification and isolation of a clone encoding a preprotein of approximately 45 kDa. nih.govresearchgate.netnih.gov

Subsequent to its isolation from T. cinerariifolium, related research has been conducted on enzymes from other species within the Asteraceae family, such as Artemisia tridentata (big sagebrush). nih.govacs.org The CDS from A. tridentata shares significant sequence identity (71%) and similarity (90%) with its farnesyl diphosphate synthase (FPPase), highlighting a close evolutionary relationship. acs.org The cloning strategy for the T. cinerariifolium enzyme involved expressing the mature protein (lacking its targeting sequence) in Escherichia coli with an N-terminal polyhistidine tag, which allowed for purification to homogeneity using Ni²+ affinity chromatography. nih.govresearchgate.net The identity of the enzymatic product, (R,R)-chrysanthemyl diphosphate, was confirmed by incubating the recombinant enzyme with its substrate, dimethylallyl diphosphate (DMAPP), followed by enzymatic hydrolysis and gas chromatography-mass spectrometry (GC/MS) analysis of the resulting chrysanthemol (B1213662). nih.govresearchgate.netpnas.org

Table 1: Details of Cloned (R,R)-Chrysanthemyl Diphosphate Synthase

Parameter Details Source Plant Reference(s)
Enzyme Name Chrysanthemyl diphosphate synthase (CDS/CPPase) Tanacetum cinerariifolium nih.gov, researchgate.net, nih.gov
Cloning Method cDNA library screening with degenerate probes Tanacetum cinerariifolium nih.gov, researchgate.net
Expression System Escherichia coli Tanacetum cinerariifolium nih.gov, researchgate.net
Encoded Preprotein Size ~45 kDa Tanacetum cinerariifolium nih.gov, researchgate.net, nih.gov
Related Enzyme Farnesyl diphosphate synthase (FPPase) Artemisia tridentata acs.org

Genomic Organization and Transcriptional Regulation

The genomic organization of the chrysanthemyl diphosphate synthase gene in T. cinerariifolium has been investigated, revealing the presence of at least one intron at the 5' end of the gene. nih.gov The expression of the CDS gene, along with other genes in the pyrethrin biosynthesis pathway, is subject to transcriptional regulation. Studies have shown that the application of methyl jasmonate (MeJA), a plant hormone involved in defense signaling, can significantly upregulate the expression of the CDS gene (TcCHS) in T. cinerariifolium leaves. dntb.gov.ua This hormonal induction suggests that the production of pyrethrins is part of the plant's inducible defense system against herbivores. Further research has identified transcription factors, such as TcMYC2, that play a role in mediating this jasmonate-induced expression by binding to specific motifs in the promoters of pyrethrin biosynthesis genes, including CDS. dntb.gov.ua

Protein Sequence Analysis and Identification of Conserved Structural Motifs

Analysis of the amino acid sequence of chrysanthemyl diphosphate synthase reveals its membership in the prenyltransferase superfamily. These enzymes typically contain two highly conserved aspartate-rich motifs, DDXXD, which are crucial for binding the diphosphate moiety of the substrates via a magnesium ion (Mg²⁺) bridge. nih.gov However, a significant feature of CDS from T. cinerariifolium is the variation in the second of these motifs, which presents as NDXXD. nih.govnih.gov In this motif, the first aspartate residue is replaced by an asparagine. nih.gov This NDXXD motif is also found in related enzymes like squalene (B77637) synthase and phytoene (B131915) synthase, which also catalyze c1'-2-3 cyclopropanation reactions. nih.gov The presence of this asparagine residue is thought to be critical for the unique cyclopropanation activity of CDS, distinguishing it from canonical chain-elongation prenyltransferases like FPPase that possess the standard DDXXD motif. nih.gov

Subcellular Compartmentalization and Plastidial Targeting Sequences

Monoterpene biosynthesis in plants generally occurs in the plastids, utilizing precursors from the methylerythritol phosphate (B84403) (MEP) pathway. nih.govnih.gov The chrysanthemyl diphosphate synthase protein is encoded by a nuclear gene and is targeted to the plastids post-translationally. nih.govnih.gov Analysis of the N-terminus of the CDS preprotein from T. cinerariifolium revealed a putative plastidial targeting sequence approximately 50-54 amino acids in length. nih.govresearchgate.netnih.govnih.gov These targeting peptides are typically rich in serine and threonine residues and have few acidic residues. nih.gov The functionality of this N-terminal sequence as a plastid-targeting signal has been experimentally verified. nih.gov Gene fusion experiments using green fluorescent protein (GFP) showed that both the N-terminal signal peptide alone and the full-length CDS protein could direct GFP to the plastids when transiently expressed in tobacco protoplasts. nih.gov

Rational Design and Site-Directed Mutagenesis for Structure-Function Elucidation

To investigate the molecular basis of its unique catalytic activity, site-directed mutagenesis has been employed to alter specific amino acid residues in chrysanthemyl diphosphate synthase. nih.govacs.orgacs.org A key focus of these studies has been the NDXXD motif. When the critical asparagine residue (N283 in T. cinerariifolium CDS) was mutated to either aspartate (to mimic FPPase) or glycine, both the prenyltransferase and the subsequently discovered chrysanthemol synthase activities of the enzyme were completely abolished. nih.gov This result underscores the essential role of this asparagine in the enzyme's catalytic mechanism. nih.gov

Comparative studies involving extensive mutagenesis between CDS and FPPase from Artemisia tridentata have further illuminated the structural determinants of their distinct functions. acs.orgacs.orgnih.gov Ten different site-directed mutants were created, swapping active site residues between the two enzymes. acs.org These experiments revealed that while mutating key residues in CDS to their FPPase counterparts could enhance its chain-elongation activity, the reverse mutations in FPPase did not lead to significant cyclopropanation activity. acs.orgnih.gov This suggests that CDS possesses a higher degree of structural plasticity, allowing it to acquire new functions more readily than the more specialized FPPase. acs.org

Table 2: Site-Directed Mutagenesis of T. cinerariifolium CDS

Mutation Target Residue Rationale Result Reference(s)
N283D Asparagine-283 Replace Asn in NDXXD with Asp to mimic FPPase Complete loss of prenyltransferase and chrysanthemol synthase activity nih.gov
N283G Asparagine-283 Replace Asn in NDXXD with a neutral Glycine Complete loss of prenyltransferase and chrysanthemol synthase activity nih.gov

Targeted Alterations in Catalytic Product Specificity

Site-directed mutagenesis has been a powerful tool for probing the function of specific amino acid residues within the catalytic site of chrysanthemyl diphosphate synthase. A key target for these studies has been the highly conserved NDXXD motif, which is crucial for the catalytic activity of many prenyltransferases. nih.govnih.gov

In one study, the asparagine residue within this motif (N283 in Tanacetum cinerariifolium CDS) was targeted for alteration. nih.gov Two mutants were created: N283D, where the asparagine was replaced with aspartate, and N283G, where it was replaced with glycine. The functional consequences of these mutations were profound. Both the N283D and N283G mutants exhibited a complete loss of both the primary prenyltransferase activity (the formation of CPP from two DMAPP molecules) and the secondary terpene synthase activity (the hydrolysis of CPP to chrysanthemol). nih.gov Enzyme assays using these mutant proteins failed to detect the formation of either chrysanthemyl diphosphate or chrysanthemol. nih.gov

These findings underscore the critical role of the asparagine residue in the NDXXD motif for the dual catalytic functions of CDS. Its substitution with either another acidic residue (aspartate) or a simple, non-polar residue (glycine) is sufficient to abolish enzymatic activity, highlighting the precise structural and chemical environment required within the active site for both the cyclopropanation and the subsequent hydrolysis reactions. nih.gov

Deconvoluting the Interplay between Chain Elongation, Branching, and Cyclopropanation Reactions

The remarkable similarity between chrysanthemyl diphosphate synthase (CDS), which catalyzes cyclopropanation, and farnesyl diphosphate (FPP) synthase, which catalyzes chain elongation, has prompted elegant experiments to understand how the protein structure dictates the reaction outcome. pnas.orgnih.gov By creating chimeric enzymes between CDS and FPP synthase from sagebrush (Artemisia tridentata spiciformis), researchers have been able to dissect the contributions of different protein regions to the distinct catalytic functions. nih.gov

In these studies, the genes for the two enzymes were modified to introduce a series of identical restriction sites. This allowed for the systematic swapping of protein segments from the N-terminus onwards. By replacing increasing portions of the FPP synthase with the corresponding sequences from CDS, a clear transition in product specificity was observed. nih.gov

The native FPP synthase exclusively catalyzes 1'-4 chain elongation, condensing two molecules of isopentenyl diphosphate (IPP) with DMAPP to produce the C15 product, farnesyl diphosphate. As segments of CDS were introduced, the chimeric enzymes began to exhibit different activities. The initial chimeras showed a loss of efficient chain elongation and the emergence of 1'-2 branching products, such as lavandulyl diphosphate (LPP). As more of the FPP synthase sequence was replaced by that of CDS, the primary activity shifted to c1'-2-3 cyclopropanation, yielding chrysanthemyl diphosphate as the main product. nih.gov

These results demonstrate that the fundamental catalytic site for 1'-4 chain elongation can be progressively modified to perform 1'-2 branching and ultimately c1'-2-3 cyclopropanation. This suggests that these seemingly distinct reactions are mechanistically related, likely all proceeding through electrophilic alkylation, and that the specific architecture of the enzyme's active site dictates the final product structure. nih.gov

Chimeric EnzymeN-Terminal Sequence OriginC-Terminal Sequence OriginPrimary Reaction TypeMajor Product(s)
FPP Synthase FPP SynthaseFPP Synthase1'-4 Chain ElongationFarnesyl Diphosphate (FPP)
Chimera 1 CDSFPP SynthaseMixedGeraniol (B1671447), Lavandulol
Chimera 2 CDSFPP SynthaseBranching / CyclopropanationLavandulol, Chrysanthemol
Chimera 3 CDSFPP SynthaseBranching / CyclopropanationLavandulol, Chrysanthemol
CDS CDSCDSc1'-2-3 CyclopropanationChrysanthemyl Diphosphate (CPP)

Biosynthetic Pathways and Metabolic Interconnections Involving R,r Chrysanthemyl Diphosphate

Positional Significance of (R,R)-Chrysanthemyl Diphosphate (B83284) within Monoterpenoid Biosynthetic Routes

(R,R)-Chrysanthemyl diphosphate holds a pivotal position as the first committed intermediate in the formation of the acid moiety of pyrethrins (B594832). nih.govnih.gov Its biosynthesis marks a significant deviation from the typical head-to-tail condensation reactions that characterize the formation of most monoterpenes from geranyl diphosphate. Instead, (R,R)-chrysanthemyl diphosphate is synthesized through an unusual c1′-2-3 cyclopropanation reaction involving the condensation of two molecules of dimethylallyl diphosphate (DMAPP). nih.govnih.gov This reaction is catalyzed by the enzyme chrysanthemyl diphosphate synthase (CDS; EC 2.5.1.67). nih.govwikipedia.org

The formation of this non-head-to-tail monoterpene is a key branching point, diverting isoprenoid precursors away from the production of more common monoterpenes and toward the specialized pyrethrin pathway. nih.gov The mechanism is mechanistically more akin to the initial steps of squalene (B77637) and phytoene (B131915) biosynthesis, which also involve the condensation of two identical isoprenoid diphosphate precursors. nih.govexpasy.org The synthesis of (R,R)-chrysanthemyl diphosphate occurs within the plastids, where the methyl-erythritol phosphate (B84403) (MEP) pathway supplies the necessary DMAPP building blocks. nih.gov

Downstream Metabolic Transformations of (R,R)-Chrysanthemyl Diphosphate

Following its formation, (R,R)-chrysanthemyl diphosphate undergoes a series of enzymatic modifications to ultimately yield the acidic components of pyrethrins.

The immediate metabolic fate of (R,R)-chrysanthemyl diphosphate is its conversion to (R,R)-chrysanthemol. nih.govnih.gov This transformation involves the hydrolysis of the diphosphate group. Intriguingly, research has demonstrated that the chrysanthemyl diphosphate synthase (CDS) enzyme is bifunctional. nih.govnih.govresearchgate.netwur.nl In addition to catalyzing the synthesis of chrysanthemyl diphosphate from DMAPP, CDS can also catalyze the subsequent hydrolysis of the diphosphate moiety to yield chrysanthemol (B1213662). nih.govnih.gov This dual activity suggests a highly streamlined process within the plant cell. The enzymatic hydrolysis follows Michaelis-Menten kinetics, with a reported Km value for chrysanthemyl diphosphate of 196 μM. nih.govnih.gov

The primary mechanism for the conversion of (R,R)-chrysanthemyl diphosphate to (R,R)-chrysanthemol appears to be the intrinsic phosphatase activity of CDS. nih.gov However, it is also plausible that other non-specific phosphatases within the cellular environment could contribute to this hydrolysis. nih.gov

In other plant terpenoid pathways, a family of enzymes known as Nudix (Nucleoside Diphosphate linked to some moiety X) hydrolases play a significant role in the hydrolysis of prenyl diphosphates. nih.govresearchgate.net These enzymes act on the pyrophosphate bond of a variety of substrates, including nucleotide sugars and coenzymes. nih.gov While a specific Nudix hydrolase for (R,R)-chrysanthemyl diphosphate has not been definitively identified in pyrethrum-producing plants, their involvement in the biosynthesis of other monoterpenes, such as geraniol (B1671447) in roses, suggests that they represent a potential alternative or supplementary mechanism for the dephosphorylation step in pyrethrin biosynthesis. nih.govresearchgate.net

Following the formation of (R,R)-chrysanthemol, a two-step oxidation process occurs to produce chrysanthemic acid. nih.gov This involves an alcohol dehydrogenase (ADH) that oxidizes the alcohol group of chrysanthemol to an aldehyde, forming chrysanthemal. Subsequently, an aldehyde dehydrogenase (ALDH) catalyzes the oxidation of chrysanthemal to the corresponding carboxylic acid, chrysanthemic acid. nih.gov

Pyrethric acid, the other major acid component of pyrethrins, is derived from chrysanthemic acid. This transformation involves a stereoselective oxidation of the trans-methyl group on the isobutenyl side chain of chrysanthemic acid, followed by esterification. arkat-usa.org The enzymes responsible for these final steps include oxidases and dehydrogenases. arkat-usa.org

Integration with Broader Isoprenoid Metabolism and Other Specialized Pathways

The biosynthesis of (R,R)-chrysanthemyl diphosphate is intrinsically linked to the broader network of isoprenoid metabolism within the plant.

The formation of (R,R)-chrysanthemyl diphosphate is the definitive entry point into the pyrethrin biosynthesis pathway from the isoprenoid pool. nih.govnih.gov The resulting chrysanthemic and pyrethric acids are subsequently esterified with the alcohol moieties (pyrethrolone, cinerolone, and jasmolone) derived from the jasmonate pathway to form the six distinct pyrethrin esters. nih.govresearchgate.net This final esterification step is catalyzed by a GDSL lipase-like protein. nih.gov The entire pathway is a testament to the intricate metabolic engineering that has evolved in Tanacetum cinerariifolium to produce these potent natural insecticides. portlandpress.comnih.gov

Contributions to the Diversity of Irregular Terpene Skeletons

(R,R)-Chrysanthemyl diphosphate (CPP) stands as a pivotal intermediate in the biosynthesis of irregular monoterpenes, which deviate from the typical head-to-tail linkage of isoprene (B109036) units. The formation of its unique cyclopropane (B1198618) ring structure, derived from the condensation of two dimethylallyl diphosphate (DMAPP) molecules, creates a reactive scaffold that serves as a branching point for the generation of a wide array of alternative monoterpene skeletons. nih.gov This role is particularly prominent in plants of the Asteraceae family, such as Chrysanthemum cinerariaefolium and various sagebrush species, which are known for producing a rich variety of non-head-to-tail monoterpenes. nih.govresearchgate.net

Pioneering research in the field proposed that CPP is a central precursor in the biosynthesis of these diverse structures. nih.gov It was hypothesized that the chrysanthemyl cation, formed upon the ionization of CPP, can undergo a series of rearrangements, including cyclopropylcarbinyl-type rearrangements, to yield different carbocationic intermediates. These intermediates are then quenched through deprotonation or reaction with water to produce the final, stable irregular monoterpene structures. This proposed biosynthetic scheme positions CPP as the gateway to a cascade of chemical diversity. nih.gov

The enzymatic conversion of CPP into these varied skeletons is a testament to the catalytic plasticity of terpene synthases. While chrysanthemyl diphosphate synthase (CPPase) is dedicated to producing CPP, other specialized terpene synthases are thought to be responsible for catalyzing the subsequent complex rearrangement reactions. nih.govnih.gov The structural variety of irregular monoterpenes derived from CPP is significant, encompassing several distinct skeletal types.

Table 1: Irregular Monoterpene Skeletons Derived from (R,R)-Chrysanthemyl Diphosphate

The table below details the major irregular skeletal structures that are biosynthetically linked to (R,R)-chrysanthemyl diphosphate, along with examples of natural products and their plant sources.

Skeletal TypeLinkage DescriptionExample Compound(s)Plant Source Example(s)
c1′-2-3 The parent chrysanthemyl skeleton.Chrysanthemic acid, Pyrethric acidChrysanthemum cinerariaefolium
1′-1 "Tail-to-tail" linkage.Artemisia ketoneArtemisia annua
1′-2 Linkage between C1' of one unit and C2 of the other.SantolinatrieneArtemisia tridentata
1′-3 Linkage between C1' of one unit and C3 of the other.Yomogi alcohol, Artemisia alcoholArtemisia tridentata
c2–1′-3 A cyclized skeleton formed via a C2-C1' and C1'-C3 linkage.LavandulolLavandula species

This table is generated based on proposed biosynthetic pathways and compound discovery in relevant plant species. nih.govresearchgate.net

The existence of these varied skeletons underscores the evolutionary significance of the irregular monoterpene pathway. By utilizing CPP as a versatile precursor, plants have developed a sophisticated chemical arsenal. This diversification is crucial for mediating ecological interactions, such as defense against herbivores and pathogens, as demonstrated by the insecticidal properties of pyrethrins derived from chrysanthemic acid. nih.govnih.gov The study of these pathways continues to reveal the intricate and elegant strategies that nature employs to generate chemical complexity from simple building blocks.

Biotechnological and Metabolic Engineering Approaches for R,r Chrysanthemyl Diphosphate Production

Heterologous Expression of (R,R)-Chrysanthemyl Diphosphate (B83284) Synthase in Microbial and Plant Systems (e.g., Escherichia coli, Nicotiana benthamiana)

A cornerstone of metabolic engineering is the transfer of key biosynthetic genes into well-characterized host organisms. The gene for (R,R)-chrysanthemyl diphosphate synthase (CDS), also known as chrysanthemyl diphosphate synthase (CPPase), has been successfully isolated from T. cinerariifolium and expressed in various heterologous systems. nih.govnih.gov

In the bacterium Escherichia coli , the CDS gene has been introduced to produce the recombinant enzyme. nih.govnih.gov After optimizing the expression, for instance by removing the putative plastidial targeting sequence and adding a polyhistidine tag, researchers were able to purify the active enzyme. nih.govresearchgate.net Incubating this recombinant CDS with its substrate, dimethylallyl diphosphate (DMAPP), resulted in the successful synthesis of (R,R)-chrysanthemyl diphosphate, confirming the enzyme's function. nih.govscispace.com

The transient expression system of Nicotiana benthamiana (a relative of tobacco) has also proven to be a valuable tool. When the CDS gene (TcCDS) was expressed in N. benthamiana leaves, the plant was able to produce not only (R,R)-chrysanthemyl diphosphate but also its dephosphorylated form, (R,R)-chrysanthemol. nih.gov This demonstrates the feasibility of engineering complex plant hosts to produce the precursors of pyrethrins (B594832). nih.gov These studies in both microbial and plant hosts have been crucial in characterizing the enzyme and paving the way for more complex pathway engineering.

Host OrganismExpressed EnzymeKey ProductsResearch Focus
Escherichia coliRecombinant (R,R)-Chrysanthemyl Diphosphate Synthase (CDS/CPPase)(R,R)-Chrysanthemyl diphosphateEnzyme characterization and purification nih.govnih.gov
Nicotiana benthamiana(R,R)-Chrysanthemyl Diphosphate Synthase from T. cinerariifolium (TcCDS)(R,R)-Chrysanthemol, (R,R)-Chrysanthemic acid (with co-expression)In-planta production of pyrethrin precursors nih.gov

Rational Design and Engineering of Metabolic Flux Towards (R,R)-Chrysanthemyl Diphosphate and its Derivatives

Simply introducing the CDS gene is often insufficient for high-yield production. Rational design and metabolic engineering strategies are employed to optimize the flow of metabolic resources towards the desired compounds. nih.gov

The choice of promoter, a genetic element that controls when and where a gene is expressed, is critical for maximizing product yield. To confine the production of pyrethrin precursors to specific tissues and avoid potential toxicity to the plant, researchers have utilized tissue-specific promoters. For example, expressing the CDS gene in tomato (Solanum lycopersicum) under the control of the fruit-specific polygalacturonase (PG) promoter led to the accumulation of chrysanthemol (B1213662) derivatives specifically in the fruit. nih.gov

Furthermore, the expression of pathway genes can be enhanced by introducing transcription factors that regulate the native biosynthetic pathway. In T. cinerariifolium, transcription factors such as TcbZIP60 and TcMYB8 have been shown to bind to the promoters of key downstream genes like TcCHS (chrysanthemoyl-CoA synthetase) and TcGLIP (GDSL lipase), activating their expression. frontiersin.orgfrontiersin.org Engineering host plants with these regulatory elements is a sophisticated strategy to boost the entire pathway. Additionally, the application of signaling molecules like methyl jasmonate (MeJA) can induce the expression of genes involved in pyrethrin synthesis, a response that can be exploited in controlled production systems. frontiersin.orgresearchgate.net

In many engineered systems, the primary product (R,R)-chrysanthemyl diphosphate is rapidly converted into other molecules by the host's native enzymes. A common product is (R,R)-chrysanthemol, the alcohol form resulting from the removal of the diphosphate group. nih.govnih.gov

However, host plants often recognize these novel compounds as foreign and detoxify them through glycosylation. When the CDS gene was expressed in tomato and N. benthamiana, a significant portion of the produced chrysanthemol was converted into glycosylated derivatives, such as chrysanthemyl-6-O-malonyl-β-d-glucopyranoside. nih.gov While this represents a loss from the main pyrethrin pathway, these modified products could have their own applications, for instance as insect pheromones. nih.gov The accumulation of these intermediates and side products provides valuable insights into the metabolic bottlenecks and competing pathways within the engineered host. nih.govnih.gov

Engineered OrganismExpressed Gene(s)Accumulated Products
Tomato (Solanum lycopersicum)CDSase(R,R)-Chrysanthemol, Chrysanthemal, Chrysanthemic acid, Chrysanthemoyl-6-O-malonyl-β-d-glucopyranoside nih.gov
Nicotiana benthamianaTcCDS(R,R)-Chrysanthemol nih.gov
Nicotiana benthamianaTcCDS, TcADH2, TcALDH1(R,R)-Chrysanthemic acid, Glycosylated chrysanthemic acid nih.gov

Advanced Strategies for Enhanced Production of Downstream Pyrethrins through Pathway Manipulation

Producing the full pyrethrin molecule requires the synthesis of both an acid moiety (derived from (R,R)-chrysanthemyl diphosphate) and an alcohol moiety (a rethrolone), followed by their esterification. nih.gov Advanced strategies focus on reconstructing this entire complex pathway in a heterologous host.

The location of biosynthetic pathways within the cell is a critical factor for their efficiency. nih.gov In plants, the biosynthesis of terpenoid precursors like DMAPP occurs in the plastids via the methyl-erythritol phosphate (B84403) (MEP) pathway. nih.gov The (R,R)-chrysanthemyl diphosphate synthase enzyme itself contains a targeting sequence that directs it to the plastid, ensuring it is located where its substrate is produced. nih.govnih.gov

The two branches of the pyrethrin pathway are spatially separated in T. cinerariifolium. The acid moiety biosynthesis initiates in the plastids, while the rethrolone alcohol moiety is derived from the jasmonic acid pathway. nih.govnih.gov Key enzymes for both pathways are highly expressed in the glandular trichomes of the plant. nih.gov This compartmentalization is thought to be advantageous, as it may prevent the high-level production of pyrethrins from interfering with essential jasmonate signaling in other parts of the plant. nih.gov Replicating this subcellular organization is a significant challenge and a key goal for metabolic engineering, as it can prevent the diffusion of intermediates, avoid competing metabolic pathways, and ensure co-factors are available for optimal enzyme function. nih.gov

Advanced Methodologies for Research on R,r Chrysanthemyl Diphosphate

Recombinant Protein Expression and High-Throughput Purification Techniques

The investigation of enzymes involved in the (R,R)-chrysanthemyl diphosphate (B83284) pathway, such as chrysanthemyl diphosphate synthase (CPPase or CDS), necessitates the production of large quantities of pure, active protein. nih.govnih.gov Recombinant protein expression, particularly in microbial systems like Escherichia coli, is the cornerstone of this effort. nih.govnih.govresearchgate.net

To achieve this, the gene encoding the target enzyme, for instance, CPPase from Chrysanthemum cinerariaefolium, is cloned into an expression vector. nih.govresearchgate.net Often, the native plastidial targeting sequence is removed and replaced with an affinity tag, such as a polyhistidine (His-tag), at the N-terminus. nih.govscispace.com This tag is crucial for purification. The engineered plasmid is then introduced into an E. coli expression strain. nih.govresearchgate.net

High-level protein production is typically induced by adding a chemical agent like isopropyl β-D-1-thiogalactopyranoside (IPTG). researchgate.net Following induction, the bacterial cells are harvested and lysed to release the cellular contents, including the recombinant protein. nih.govresearchgate.net

High-throughput purification techniques are then employed to isolate the target enzyme from the complex mixture of host cell proteins. A common and effective strategy involves:

Ammonium (B1175870) Sulfate (B86663) Precipitation: This initial step helps to concentrate the protein of interest and remove some impurities. nih.gov

Affinity Chromatography: This is the primary purification step. For His-tagged proteins, the cell lysate is passed through a column containing a resin with immobilized nickel ions (Ni²⁺-NTA). The His-tag binds with high affinity to the nickel, anchoring the recombinant protein to the column while other proteins are washed away. nih.govnih.govresearchgate.net The purified protein is then eluted from the column. This method can yield protein that is over 95% pure. nih.gov

These expression and purification strategies are not limited to CPPase and are widely applicable to other enzymes in related pathways, such as other terpene synthases and prenyltransferases. nih.govosti.govijbiotech.com The availability of purified recombinant enzymes is a prerequisite for detailed biochemical characterization. nih.govnih.gov

Table 1: Overview of Recombinant Protein Expression and Purification
StepDescriptionExample/PurposeReference
Gene CloningIsolation and insertion of the target gene (e.g., CPPase) into a bacterial expression vector. A polyhistidine tag is often added.To create a system for producing large amounts of the enzyme in a host like E. coli. nih.govresearchgate.net
Protein ExpressionTransformation of E. coli with the vector and induction of protein synthesis, often using IPTG.To generate a high yield of the recombinant enzyme. researchgate.net
Cell LysisBreaking open the E. coli cells to release the expressed protein into a soluble extract.To make the target protein accessible for purification. nih.govresearchgate.net
PurificationIsolation of the target enzyme using techniques like ammonium sulfate precipitation followed by Ni²⁺ affinity chromatography.To obtain a highly pure enzyme sample for functional and structural studies. nih.govnih.gov

In Vitro Enzyme Activity Assays and Robust Product Analysis

Once a purified enzyme is obtained, its catalytic function is characterized through in vitro activity assays. For chrysanthemyl diphosphate synthase (CDS), the assay measures the enzyme's ability to condense two molecules of dimethylallyl diphosphate (DMAPP) into (R,R)-chrysanthemyl diphosphate (CPP). nih.govrhea-db.orgwikipedia.org

A typical assay is conducted in a buffered solution at a specific pH (e.g., pH 7.0-7.7) and contains essential cofactors like magnesium ions (Mg²⁺), which are required by most terpene synthases. nih.govnih.gov The purified enzyme is incubated with its substrate, DMAPP. nih.govnih.gov After a set incubation period, the reaction is stopped, and the products are extracted for analysis. nih.gov

Recent studies have revealed that CDS can be bifunctional, also catalyzing the conversion of the CPP product into chrysanthemol (B1213662). nih.govresearchgate.netwur.nl Therefore, assays may be designed to detect both the diphosphate intermediate (CPP) and the final alcohol product (chrysanthemol). nih.gov Kinetic parameters, such as the Michaelis constant (Km) and catalytic rate (kcat), can be determined by varying the substrate concentration and measuring the initial reaction velocity. nih.govuniprot.org For the conversion of CPP to chrysanthemol, CDS exhibits a Km of 196 ± 23 μM. nih.govuniprot.org

The products of these enzymatic reactions are often present in complex mixtures and require sophisticated analytical techniques for identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for analyzing volatile compounds. nih.govnih.gov However, phosphorylated compounds like CPP are not volatile. Therefore, they must first be chemically modified. As will be discussed, this is often achieved by enzymatic hydrolysis of the phosphate (B84403) groups. nih.govnih.gov The resulting alcohol (chrysanthemol) is volatile and can be readily analyzed by GC-MS, which separates the components of the mixture and provides a mass spectrum for each, allowing for definitive structural identification. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is suitable for analyzing non-volatile and thermally unstable molecules like diphosphates directly from the aqueous phase of the reaction mixture. rsc.orgmdpi.com LC-MS separates compounds based on their affinity for a stationary phase and then ionizes them for mass analysis. This allows for the direct detection and characterization of (R,R)-chrysanthemyl diphosphate and other phosphorylated intermediates. researchgate.netplos.org Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing further structural information. rsc.orgnih.gov

A key strategy for verifying the identity of diphosphate products like CPP is the use of alkaline phosphatase. nih.govnih.govscispace.com This enzyme nonspecifically cleaves phosphate groups from various molecules. nih.govnih.gov

In the context of CPP analysis, after the primary enzymatic reaction with CDS is complete, the reaction mixture is treated with alkaline phosphatase. This treatment hydrolyzes the diphosphate moiety from CPP, converting it into the corresponding alcohol, chrysanthemol. nih.govnih.gov This step is crucial because chrysanthemol is volatile and amenable to GC-MS analysis, whereas CPP is not. nih.gov The detection of chrysanthemol by GC-MS after phosphatase treatment, and its absence in control reactions where the phosphatase is omitted, provides conclusive evidence for the enzymatic formation of CPP. nih.govscispace.com This method is also used to verify other terpene diphosphates by converting them to their respective terpene alcohols. nih.gov

Table 2: Product Analysis Workflow
Analytical StepTechniquePurposeReference
Initial Product FormationIn vitro enzyme assayTo generate (R,R)-chrysanthemyl diphosphate from DMAPP using purified CDS. nih.govnih.gov
Direct Analysis (Optional)Liquid Chromatography-Mass Spectrometry (LC-MS)To directly detect and quantify the non-volatile (R,R)-chrysanthemyl diphosphate. researchgate.netplos.org
Enzymatic HydrolysisAlkaline Phosphatase TreatmentTo convert the non-volatile (R,R)-chrysanthemyl diphosphate into volatile chrysanthemol. nih.govnih.govscispace.com
Final Product VerificationGas Chromatography-Mass Spectrometry (GC-MS)To separate, identify, and quantify the resulting chrysanthemol, confirming the structure of the original diphosphate product. nih.govnih.govnih.gov

Genetic Transformation and Plant Tissue Culture for Pathway Elucidation and Manipulation

While in vitro studies are essential, understanding how the biosynthesis of (R,R)-chrysanthemyl diphosphate occurs in planta requires different approaches. Genetic transformation of model plants and plant tissue culture are powerful tools for this purpose. wur.nl

By introducing the gene for an enzyme like CDS into a plant that does not normally produce these compounds (a heterologous host), such as tobacco (Nicotiana tabacum), researchers can study the enzyme's function in a cellular environment. wur.nluniprot.org Successful expression of CDS in transgenic tobacco plants has been shown to result in the production and emission of chrysanthemol. wur.nluniprot.org This demonstrates that the enzyme is active in planta and can access the necessary substrate pool (DMAPP) to produce CPP, which is then likely converted to chrysanthemol by the same enzyme or endogenous plant phosphatases. wur.nluniprot.org

These techniques are invaluable for:

Pathway Elucidation: Confirming the role of a specific gene in a biosynthetic pathway.

Metabolic Engineering: Exploring the potential to produce valuable compounds like pyrethrins (B594832) or their precursors in fast-growing, easily cultivated plants.

Investigating Subcellular Localization: By including targeting peptides (like the native plastidial targeting sequence of CDS), researchers can confirm where in the cell the biosynthesis takes place. nih.govwur.nluniprot.org

Structural Biology Techniques for Enzyme-Substrate and Enzyme-Inhibitor Complex Analysis (e.g., X-ray Crystallography, Homology Modeling)

Understanding the precise mechanism of an enzyme requires knowledge of its three-dimensional structure. Structural biology techniques provide this atomic-level detail, revealing how an enzyme binds its substrate and catalyzes a reaction.

X-ray Crystallography: This is the gold standard for determining the high-resolution structure of proteins. It requires the production of a well-ordered crystal of the purified enzyme. The crystal is then exposed to X-rays, and the resulting diffraction pattern is used to calculate the electron density and build an atomic model of the protein. rsc.org Although a crystal structure for chrysanthemyl diphosphate synthase is not yet available, the structures of related enzymes, like farnesyl diphosphate synthase, provide significant insights. nih.gov The structure of an enzyme in complex with a substrate analog or an inhibitor can reveal the precise interactions within the active site that are critical for catalysis and specificity. rsc.orgnih.gov

Homology Modeling: In the absence of an experimental structure, homology modeling can be used to generate a reliable 3D model of a protein. osti.govplos.org This computational technique uses the known crystal structure of a homologous protein (a protein with a similar amino acid sequence) as a template. plos.org For instance, the sequence of CPPase aligns closely with that of farnesyl diphosphate synthase, allowing for the creation of a homology model of CPPase. nih.govnih.govscispace.com These models are crucial for identifying key amino acid residues in the active site and for designing site-directed mutagenesis experiments to test hypotheses about enzyme function and product specificity. nih.govplos.org This approach has been used extensively to understand what determines whether a terpene synthase produces a C10, C15, or other terpene product. osti.govnih.gov

These structural approaches are fundamental to understanding the evolutionary relationship between enzymes like CPPase, which catalyzes an unusual 'irregular' condensation, and the more common head-to-tail prenyltransferases. nih.govnih.gov

Q & A

Basic Research Questions

Q. What methodological approaches are used to confirm the structural identity of (R,R)-chrysanthemyl diphosphate (CPP) in vitro?

  • Answer: Structural confirmation requires a combination of analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is employed after alkaline phosphatase treatment to hydrolyze the diphosphate group, yielding chrysanthemol for volatile analysis . Thin-layer chromatography (TLC) using CHCl₃:methanol:water:acetic acid resolves CPP from dimethylallyl diphosphate (DMAPP), with CPP exhibiting faster migration . Nuclear magnetic resonance (NMR) (¹H and ³¹P) further validates stereochemistry and purity, with characteristic peaks for the cyclopropane ring and diphosphate groups .

Q. How is (R,R)-chrysanthemyl diphosphate synthesized in vitro for biochemical studies?

  • Answer: (1R,3R)-Chrysanthemol is phosphorylated using tetrabutylammonium dihydrogen phosphate and trichloroacetonitrile in acetonitrile, followed by ion-exchange chromatography and lyophilization to yield CPP. The reaction efficiency (~31%) is monitored via NMR and mass spectrometry . Recombinant CPPase from Chrysanthemum cinerariaefolium can also be expressed in E. coli and purified via Ni²⁺-affinity chromatography to catalyze DMAPP condensation into CPP .

Q. What is the role of CPP in pyrethrin biosynthesis?

  • Answer: CPP is the first committed intermediate in pyrethrin biosynthesis. CPPase catalyzes the "irregular" C1–2–3 linkage of two DMAPP molecules. CPP is subsequently hydrolyzed to chrysanthemol by TcNudix1, oxidized to chrysanthemic acid, and esterified with pyrethrolone to form pyrethrins in Tanacetum cinerariifolium ovarian trichomes .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in CPPase substrate specificity and product promiscuity?

  • Answer: Kinetic assays using isotopically labeled DMAPP (e.g., [¹⁴C]-DMAPP) and recombinant CPPase under varying substrate concentrations (e.g., <300 µM DMAPP) can differentiate between CPP synthesis and unintended hydrolysis to chrysanthemol . Competitive inhibition studies with geranyl diphosphate (GPP) or isopentenyl diphosphate (IPP) help assess enzyme specificity. Structural homology modeling (e.g., alignment with farnesyl diphosphate synthase) identifies active-site residues for mutagenesis to reduce off-target activity .

Q. What experimental strategies address the instability of CPP during extraction and analysis?

  • Answer: CPP’s acid sensitivity necessitates rapid neutralization of plant extracts (e.g., Tris buffer at pH 7.6 with ascorbic acid) to prevent cyclopropane ring degradation . TLC or HPLC protocols should minimize exposure to acidic solvents. For long-term storage, lyophilization in ammonium bicarbonate buffer preserves diphosphate integrity .

Q. How can tissue-specific localization of CPP biosynthesis be experimentally validated?

  • Answer: In situ hybridization or GFP-tagged CPPase constructs confirm mRNA localization in C. cinerariaefolium ovarian trichomes . Metabolite profiling via laser-capture microdissection (LCM) coupled with LC-MS quantifies CPP accumulation in trichomes versus other tissues. Silencing TcNudix1 via RNAi reduces chrysanthemol levels, linking spatial expression to pathway regulation .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported enzymatic activities of CPPase (e.g., diphosphate hydrolysis vs. chain elongation)?

  • Answer: Contradictions may arise from enzyme purity or assay conditions. Recombinant CPPase with His-tags must be purified to homogeneity (e.g., via Ni²⁺-chromatography and SDS-PAGE validation) to exclude contaminating phosphatases . Control experiments with heat-inactivated enzyme and DMAPP spiked with trace chrysanthemol differentiate between enzymatic and non-enzymatic hydrolysis .

Methodological Tables

Technique Application Key Reference
GC-MSChrysanthemol verification after phosphatase treatment
Ni²⁺-affinity chromatographyRecombinant CPPase purification
³¹P NMRDiphosphate group identification
TLC (CHCl₃:MeOH:H₂O:AcOH)Separation of CPP from DMAPP

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.